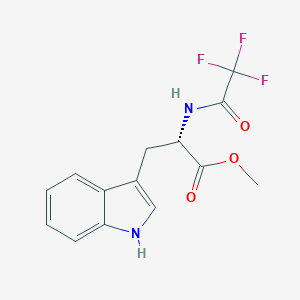

(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3/c1-22-12(20)11(19-13(21)14(15,16)17)6-8-7-18-10-5-3-2-4-9(8)10/h2-5,7,11,18H,6H2,1H3,(H,19,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCDVDBVNOWDDM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Patent-Based Synthesis (Scheme I)

A Chinese patent (CN113402438A) outlines a five-step synthesis starting from L-tryptophan derivatives. The process involves:

Esterification of L-Tryptophan

L-Tryptophan is refluxed with methanol in the presence of a catalyst (e.g., thionyl chloride or HCl gas), yielding methyl L-tryptophanate (III). Excess methanol is removed via concentration, and the product is extracted with dichloromethane or ethyl acetate.

Reaction Conditions :

Trifluoroacetylation (Amidation)

The methyl ester (III) undergoes amidation with trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine). This step introduces the TFA group at the α-amino position.

Reaction Conditions :

Boc Protection and Hydrolysis

The TFA-protected intermediate (IV) is reacted with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Subsequent hydrolysis with aqueous NaOH removes the methyl ester, generating a carboxylic acid intermediate (VI).

Critical Parameters :

Final Amidation

The carboxylic acid (VI) is coupled with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in acetonitrile, yielding the target compound after recrystallization.

Alternative Route (Scheme II)

The patent describes a modified pathway involving catalytic hydrogenation to reduce side-chain intermediates. This method is preferred for substrates sensitive to strong acids or bases.

Key Differences :

-

Hydrogenation Step : Pd/C or Raney Ni catalyzes the reduction of benzyl-protected intermediates.

-

Solvent System : Ethanol or ethyl acetate replaces THF in critical steps to enhance solubility.

Comparative Analysis of Methodologies

| Parameter | Scheme I | Scheme II |

|---|---|---|

| Yield | 70–75% (overall) | 65–70% (overall) |

| Key Advantage | Shorter reaction time | Better tolerance for sensitive groups |

| Purification | Recrystallization (hexane/EtOAc) | Column chromatography (SiO₂) |

| Cost Efficiency | Higher (fewer steps) | Lower (additional hydrogenation) |

Scheme I is industrially favored for its simplicity, while Scheme II is reserved for complex derivatives requiring orthogonal protection.

Mechanistic Insights

Trifluoroacetylation Mechanism

TFAA reacts with the α-amino group via nucleophilic acyl substitution. The reaction is driven by the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon. Base (e.g., Et₃N) scavenges the generated trifluoroacetate, shifting equilibrium toward product formation.

Stereochemical Integrity

The (S)-configuration is preserved through mild reaction conditions. Polar aprotic solvents (e.g., THF) minimize racemization, while low temperatures (0–5°C) during amidation further suppress epimerization.

Challenges and Optimization Strategies

-

Racemization Risk :

-

Byproduct Formation :

-

Scale-Up Issues :

Applications in Peptide Synthesis

The compound serves as a building block for:

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The trifluoroacetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of (S)-Methyl 3-(1H-indol-3-yl)-2-amino propanoate.

Substitution: Formation of nitro or bromo derivatives of the indole ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives possess significant anticancer properties. The incorporation of the trifluoroacetamido group in (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate enhances its ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. The trifluoromethyl group contributes to the lipophilicity of the molecule, potentially enhancing its permeability through bacterial membranes. This property makes it a candidate for developing new antimicrobial agents against resistant strains .

Neuroprotective Effects

Recent studies have suggested that indole compounds can exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Organic Electronics

The unique electronic properties of indole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group can enhance charge mobility and stability in these materials, making this compound a potential candidate for further research in this area .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Various methods such as palladium-catalyzed cross-coupling reactions have been employed to introduce the trifluoroacetamido group effectively .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are commonly used to analyze the molecular structure and confirm the presence of functional groups .

Case Studies

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The trifluoroacetamido group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the Amide Group

Trifluoroacetamido vs. Acetamido

- Compound 1c : Contains a trifluoroacetamido group (–NHCOCF₃). This group increases lipophilicity and resistance to enzymatic hydrolysis due to the strong electron-withdrawing nature of the CF₃ group .

- Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (2a): Replaces –NHCOCF₃ with –NHCOCH₃. Synthesized via Pd/Cu-catalyzed coupling (88% yield) .

- Methyl (2S)-2-(2-acetamidoacetamido)-3-(1H-indol-3-yl)propanoate (3): Features a dipeptide-like –NHCOCH₂NHCOCH₃ group. The additional amide bond enhances hydrogen-bonding capacity, which may improve target binding but complicates synthesis (lower yields reported for similar structures) .

Key Data

Substituent Variations on the Indole Ring

- Compound 1c : Unsubstituted indole at C2.

- Methyl (2S)-3-(2-phenyl-1H-indol-3-yl)-2-[2-(trifluoroacetamido)acetamido]propanoate (14a): Incorporates a phenyl group at C2 of the indole. Synthesized via Pd-catalyzed arylation (48% yield) .

- Methyl (2S)-2-acetamido-3-[2-(4-methylphenyl)-1H-indol-3-yl]propanoate (2a): Contains a 4-methylphenyl group at C2, synthesized via cross-coupling with 4-methylphenylboronic acid. The methyl group enhances lipophilicity and may influence regioselectivity in catalytic reactions .

Stereochemical Variations

- Compound 1c : S-configuration at the α-carbon.

- (R)-Methyl 2-acetamido-3-(1H-indol-3-yl)propanoate (Tadalafil Impurity 19): R-enantiomer of an acetamido analog. Enantiomeric differences can drastically alter pharmacological activity; for example, the S-form often exhibits higher bioactivity in chiral environments .

Protecting Group Strategies

- (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate (Cas 6410-33-9): Uses a benzyloxycarbonyl (Cbz) protecting group. This strategy is common in peptide synthesis but requires additional deprotection steps .

- Compound 1c : Lacks protecting groups, simplifying synthetic workflows.

Metabolic Stability

The trifluoroacetamido group in Compound 1c reduces susceptibility to amidase enzymes compared to acetamido derivatives . This property is critical for drug candidates requiring prolonged half-lives.

Solubility and Lipophilicity

- Compound 1c : Moderate solubility due to the CF₃ group’s hydrophobicity.

- Compound 3 : Higher polarity from the dipeptide-like structure may improve aqueous solubility but reduce membrane permeability .

Biological Activity

(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, supported by case studies and research findings.

Structural Characteristics

The compound has a molecular formula of and a molecular weight of approximately 270.25 g/mol. The presence of the indole moiety is notable for its role in various biological activities, while the trifluoroacetamido group enhances the compound's lipophilicity and metabolic stability.

Crystal Structure

The crystal structure of related indole derivatives often reveals important interactions that can influence biological activity. For instance, the incorporation of trifluoromethyl groups in organic compounds has been shown to improve their chemical properties, including metabolic stability and potency against various biological targets .

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions. For example, a study demonstrated the successful synthesis through a reaction between (2,2,2-trifluoroethyl)benzene and 1-methyl-1H-indole . This method is efficient for producing compounds with enhanced biological profiles.

Anticancer Properties

Indole derivatives are known for their anticancer properties. Research indicates that compounds containing indole structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, methyl 3-(1H-indol-3-yl)propanoate has shown promising results in preclinical studies as an inhibitor of histone deacetylases (HDACs), which are crucial for cancer progression .

Antimicrobial Activity

The antimicrobial activity of indole derivatives has also been documented. Studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria. The presence of the trifluoroacetamido group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indole derivatives. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies

A series of case studies have explored the biological activities of indole derivatives:

- Anticancer Activity : A study reported that methyl 3-(1H-indol-3-yl)propanoate inhibited HDAC activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria .

- Neuroprotection : Research indicated that certain indole derivatives could mitigate neuronal damage in models of Alzheimer's disease by reducing amyloid-beta toxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate?

- Methodology : Utilize a multi-step approach involving (1) coupling of indole-3-propanoic acid derivatives with trifluoroacetamide-protected amino groups via carbodiimide-mediated amidation (e.g., EDC/HOBt), and (2) esterification using methyl chloride or methanol under acidic conditions. Protect reactive sites (e.g., indole NH) with tert-butoxycarbonyl (Boc) groups to avoid side reactions . Chiral resolution via enzymatic methods or chiral chromatography ensures enantiomeric purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Methodology :

- X-ray crystallography : Resolve stereochemistry (e.g., S-configuration) using single-crystal studies with R-factors <0.05 for high confidence .

- NMR spectroscopy : Confirm substituent positions (e.g., indole C3, trifluoroacetamido) via H/C and 2D-COSY spectra.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. What storage conditions are optimal for maintaining stability?

- Methodology : Store as a lyophilized powder at -20°C in airtight, light-protected vials. Avoid aqueous solutions unless buffered at pH 6–7 to prevent ester hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis?

- Methodology : Employ asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation. Validate purity via chiral HPLC (e.g., Chiralpak AD-H column) with >99% enantiomeric excess (ee). Fluorinated groups may require modified mobile phases (e.g., hexane/isopropanol with 0.1% TFA) .

Q. What role does the trifluoroacetamido group play in modulating biological activity?

- Methodology : Compare bioactivity (e.g., enzyme inhibition, receptor binding) with analogs lacking the CF group. Use molecular dynamics simulations (e.g., GROMACS) to analyze steric/electronic effects on target interactions. Fluorine’s electronegativity enhances metabolic stability and binding affinity in hydrophobic pockets .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology : Calculate descriptors (e.g., logP, polar surface area) using PubChem data . Perform ADMET predictions via SwissADME or ADMETLab to assess permeability, CYP450 interactions, and toxicity. Molecular docking (AutoDock Vina) identifies potential binding modes with targets like serotonin receptors .

Q. How should researchers address discrepancies in solubility data between structurally similar compounds?

- Methodology : Conduct comparative solubility studies in DMSO, PBS, and simulated biological fluids. Analyze substituent effects (e.g., trifluoroacetamido vs. methoxy groups) using Hansen solubility parameters. Use differential scanning calorimetry (DSC) to identify polymorphic forms impacting solubility .

Data Contradiction Analysis

Q. Why might reported bioactivity vary for indole derivatives with trifluoroacetamido vs. acetamido groups?

- Analysis : The CF group’s strong electron-withdrawing effect alters electron density at the amide bond, reducing nucleophilic attack susceptibility but potentially decreasing water solubility. Contrast pharmacokinetic profiles (e.g., plasma half-life) via in vivo studies and adjust formulations (e.g., nanoemulsions) to mitigate solubility limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.